molecular formula C24H24N2O5S2 B1671844 (Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid CAS No. 613225-56-2

(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Cat. No. B1671844
M. Wt: 484.6 g/mol
InChI Key: RNICWTYEMLCCAS-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex organic molecule with several functional groups. It contains a benzylidene group, which is a type of imine, and a thioxothiazolidinone group, which is a type of heterocyclic compound. It also contains a carboxylic acid group and an amide group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thioxothiazolidinone ring, the formation of the amide bond, and the formation of the benzylidene group. The exact synthesis would depend on the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzylidene group would likely contribute to the compound’s aromaticity, while the thioxothiazolidinone and amide groups could participate in hydrogen bonding.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could be deprotonated to form a carboxylate anion, or it could react with a base to form a salt. The amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any stereochemistry. It would likely be a solid at room temperature, and its solubility would depend on the specific solvent used. The compound’s reactivity would be influenced by the presence of the various functional groups.


Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of thiazolidinone derivatives, including the compound , have been extensively studied. These compounds are synthesized through reactions involving nucleophilic substitution and Knoevenagel condensation. They have been characterized using techniques such as NMR, IR, and X-ray analysis. The detailed structural analysis helps in understanding the chemical properties and potential applications of these compounds in various fields of research (Havrylyuk et al., 2010).

Antimicrobial and Anticancer Activities

Research has shown that thiazolidinone derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. Some derivatives have shown good to moderate activity, comparable to standard drugs like Ampicillin, indicating their potential as antimicrobial agents (PansareDattatraya & Devan, 2015). Additionally, these compounds have been evaluated for their anticancer activities, showing promising results against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. This suggests their potential utility in developing new anticancer therapeutics (Deep et al., 2016).

Supramolecular Structures

Studies on the supramolecular structures of thiazolidinone derivatives reveal their ability to form hydrogen-bonded dimers, chains of rings, and sheets. This structural versatility is crucial for their interactions and potential applications in materials science and drug design (Delgado et al., 2005).

Docking Studies and Bioactivity

Thiazolidinone derivatives have been subject to docking studies to evaluate their binding affinities and interactions with biological targets. These studies provide insights into their potential mechanisms of action as antimicrobial and anticancer agents. Additionally, the evaluation of their bioactivity through such computational methods aids in the rational design of more potent derivatives (Spoorthy et al., 2021).

Safety And Hazards

Without specific toxicity data, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, it should be handled with care to avoid exposure.


Future Directions

Further research could involve synthesizing this compound and studying its properties in more detail. This could include determining its exact structure, studying its reactivity, and testing its biological activity. If the compound shows promising biological activity, it could potentially be developed into a new drug or therapeutic agent.


Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, more specific information would be needed.


properties

IUPAC Name

2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNICWTYEMLCCAS-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 2
(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 3
(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 4
Reactant of Route 4
(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 5
Reactant of Route 5
(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.